

Quinoxalinone Derivatives as Kinase Inhibitors: A Comparative Docking Analysis

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Compound of Interest

Compound Name: 2-Quinoxalinol

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For researchers, scientists, and drug development professionals, this guide provides a comparative analysis of quinoxalinone derivatives based on molecular docking studies. The following sections detail their binding affinities to key kinase targets, outline the experimental protocols used in these studies, and visualize the relevant signaling pathways and experimental workflows.

Quinoxalinone scaffolds are a significant class of nitrogen-containing heterocyclic compounds that have attracted considerable attention in medicinal chemistry due to their wide range of pharmacological activities, particularly as anticancer agents.^{[1][2]} Their structural versatility allows for modifications that can lead to potent and selective inhibitors of various protein kinases implicated in cancer progression, such as Epidermal Growth Factor Receptor (EGFR), Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), and Janus kinases (JAKs).^{[1][3]} Molecular docking studies are instrumental in predicting the binding affinities and interaction patterns of these compounds, thereby guiding the synthesis and development of more potent and selective inhibitors.^[4]

Comparative Analysis of Binding Affinities and Inhibitory Concentrations

The following table summarizes key quantitative data from various studies, offering a comparative look at the efficacy of different quinoxalinone derivatives against their respective protein targets. The data reveals a strong correlation between the calculated binding affinity (binding energy) and the experimentally determined biological activity (IC50).^{[5][6]}

Compound ID	Target Protein	PDB ID	Binding Energy (kcal/mol)	IC50	Reference
EGFR Inhibitors					
IVd	EGFR	4HJO	-12.03	3.20 ± 1.32 μM (HeLa)	[5][6]
IVb	EGFR	4HJO	-11.82	3.40 ± 0.13 μM (HeLa)	[6]
IVa	EGFR	4HJO	-11.18	3.89 ± 0.45 μM (HeLa)	[6]
4i	EGFR	Not Specified	Not Specified	3.902 ± 0.098 μM (A549)	[7]
LS3c	EGFR-TK	Not Specified	Not Specified	Comparable to gefitinib	[8][9]
MN343	EGFR-TK	Not Specified	Not Specified	Comparable to gefitinib	[8][9]
MN333	EGFR-TK	Not Specified	Not Specified	Comparable to gefitinib	[8][9]
EGFR (Triple Mutant) Inhibitors					
CPD4	EGFR (L858R/T790 M/C797S)	6LUD	< -7.0	3.04 ± 1.24 nM	[6][10]
CPD21	EGFR (L858R/T790 M/C797S)	6LUD	< -7.0	3.81 ± 1.80 nM	[6][10]
CPD15	EGFR (L858R/T790 M/C797S)	6LUD	< -7.0	6.50 ± 3.02 nM	[6][10]

CPD16	EGFR (L858R/T790 M/C797S)	6LUD	< -7.0	10.50 ± 1.10 nM	[6][10]
Osimertinib (Reference)	EGFR (L858R/T790 M/C797S)	6LUD	-7.4	8.93 ± 3.01 nM	[6][10]
<hr/>					
JAK2/3 Inhibitors					
ST4j	JAK2/3	Not Specified	Not Specified	15.53 ± 0.82 μM (TF1)	[3]
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Tubulin Inhibitors					
1A2	β -tubulin	4O2B	Not Specified	4.33–6.11 μM (Various cell lines)	[11][12]
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Experimental Protocols

The in silico molecular docking studies cited in this guide generally follow a standardized workflow. The primary goal is to predict the preferred binding orientation of a ligand to a protein target and to estimate the strength of the interaction.

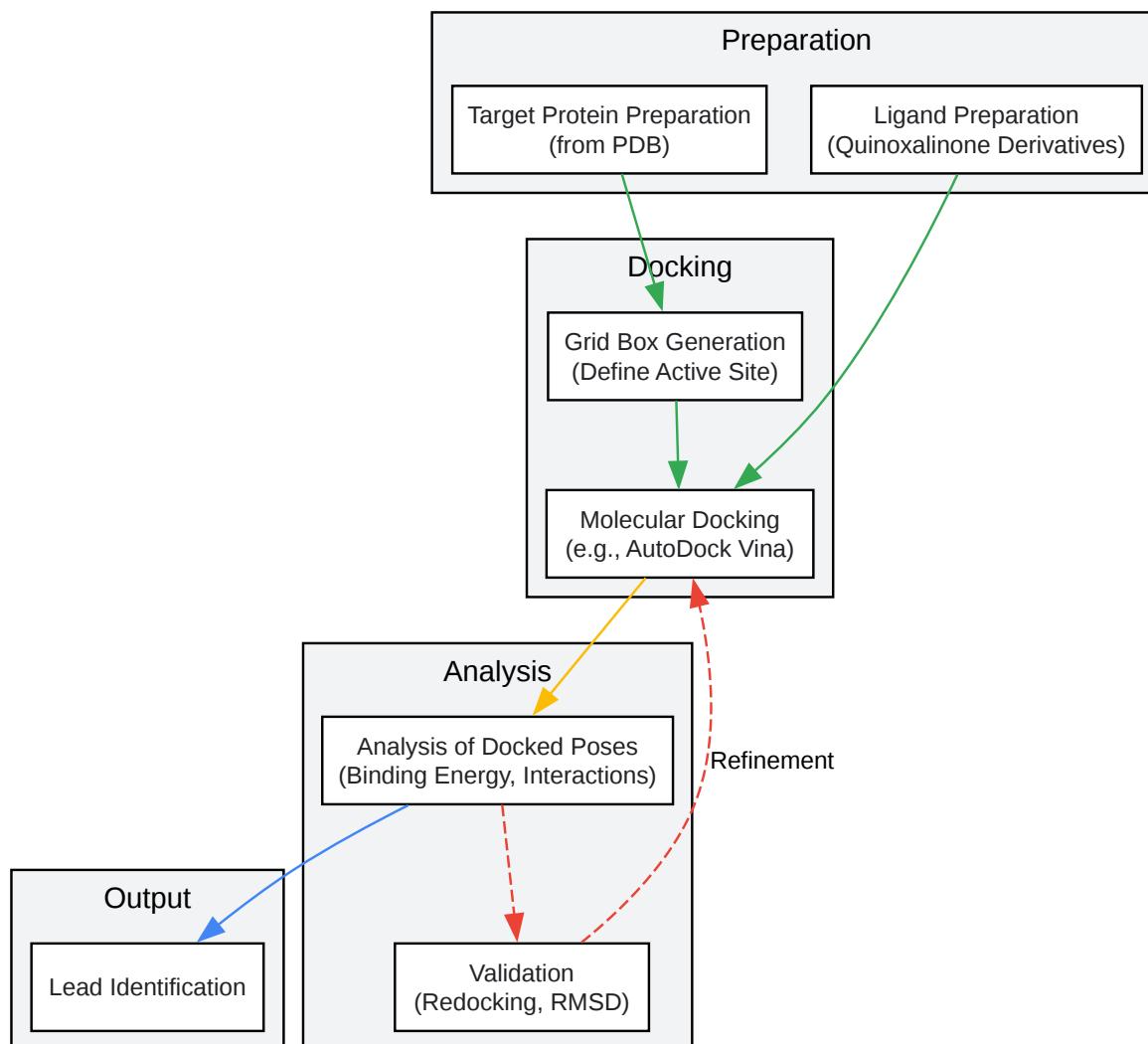
General Molecular Docking Protocol

- Protein and Ligand Preparation: The three-dimensional crystal structure of the target kinase (e.g., EGFR, VEGFR-2) is obtained from the Protein Data Bank (PDB).[1][6] Water molecules and co-crystallized ligands are typically removed, and polar hydrogen atoms and charges are added. The 3D structures of the quinoxalinone derivatives are constructed and optimized to obtain the most stable conformation.[1]
- Binding Site Identification: The active site of the kinase is defined based on the co-crystallized ligand or through computational prediction methods. This defines the search space for the docking algorithm.[6]

- Docking Simulation: A docking program (e.g., AutoDock, AutoDock Vina, Discovery Studio, GOLD) is used to predict the binding conformation of each ligand within the active site of the protein.[6][11][13] The algorithm samples a large number of possible orientations and conformations of the ligand and scores them based on a scoring function that estimates the binding affinity.[6]
- Validation: A crucial validation step is often performed by redocking the original (co-crystallized) ligand into the protein's active site. A root-mean-square deviation (RMSD) value of less than 2 Å between the docked conformation and the crystallographic pose is considered a successful validation of the docking protocol.[1]
- Analysis of Interactions: The resulting docked poses are analyzed to understand the key molecular interactions, such as hydrogen bonds, hydrophobic interactions, and π - π stacking, between the quinoxalinone derivatives and the amino acid residues of the target protein.[8]

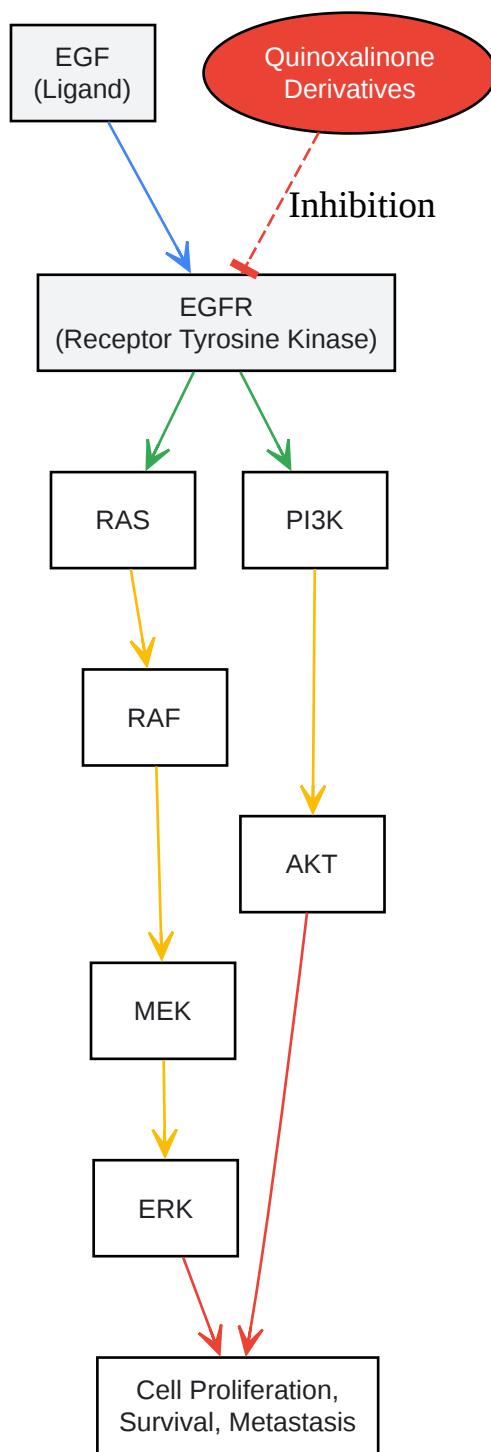
Visualizations

To further elucidate the processes involved in computational drug design and the biological context of the targets, the following diagrams illustrate a typical molecular docking workflow and a key signaling pathway targeted by quinoxalinone derivatives.



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Caption: A generalized workflow for comparative molecular docking studies.



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Caption: EGFR signaling pathway, a common target for quinoxalinone-based inhibitors.

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